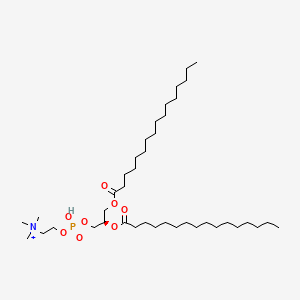
(4-アミノフェニル)ホスホン酸
説明
Synthesis Analysis
The synthesis of (4-Aminophenyl)phosphonic acid and its derivatives can be accomplished through various methods. One prevalent approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which includes a two-step reaction involving bromotrimethylsilane followed by methanolysis. These methods are notable for their efficiency in preparing phosphonic acids by directly utilizing phosphorous acid (H3PO3), simultaneously producing the phosphonic acid functional group alongside the formation of the P–C bond (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure of (4-Aminophenyl)phosphonic acid is characterized by its phosphorus atom bonded to three oxygen atoms—two hydroxy groups and one P=O double bond—and one carbon atom. This structural analogy with the phosphate moiety contributes to its diverse applications, particularly in bioactive properties and bone targeting. The presence of the aminophenyl group further allows for functionalization and supramolecular interactions, which are crucial in the design of hybrid materials and surface functionalization (Sevrain et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving (4-Aminophenyl)phosphonic acid are diverse, encompassing its role in the synthesis of phosphonopeptides, which act as mimetics of peptides with antimicrobial activity. These reactions are important for creating non-hydrolysable analogues of phosphonoamino acids, serving as tools to study physiological effects of phosphorylations (Kafarski, 2020).
Physical Properties Analysis
The physical properties of (4-Aminophenyl)phosphonic acid, such as solubility, melting point, and stability, are crucial for its application in various fields. Its solubility in water and organic solvents influences its utility in bioactive compounds and surface functionalization processes. The stability of (4-Aminophenyl)phosphonic acid under different environmental conditions also determines its suitability for long-term applications in materials science and biotechnology.
Chemical Properties Analysis
The chemical properties of (4-Aminophenyl)phosphonic acid, including its reactivity with other chemical agents, ability to form bonds with metals and other elements, and its role as a ligand in coordination complexes, are central to its applications in chemistry and materials science. Its bioactive properties, such as acting as a drug or pro-drug, highlight the importance of understanding its interactions at the molecular level (Sevrain et al., 2017).
科学的研究の応用
医学
(4-アミノフェニル)ホスホン酸: は、非加水分解性リン酸模倣体としての可能性に着目して、医薬品化学で研究されています。 リン酸塩を基質として利用する酵素、特に酵素阻害剤としてよく用いられます {svg_1}。この特性により、特に抗ウイルス剤や抗寄生虫剤など、新薬の開発において価値があります。
農業
農業では、(4-アミノフェニル)ホスホン酸とその関連するホスホン酸塩は、全身性殺菌剤としての有効性が研究されています。 それらは、静菌作用を示すだけでなく、植物の病原体に対する自然防御システムも刺激します {svg_2} {svg_3} {svg_4} {svg_5}.
材料科学
この化合物は、特にリン含有側鎖を持つポリマーの合成において、材料科学で応用されています。 これらのポリマーは、金属結合特性と可変酸化状態により、分離プロセスで使用されます {svg_6} {svg_7}.
環境科学
環境科学では、(4-アミノフェニル)ホスホン酸は、環境保護に不可欠な分離技術を支援するポリマーで使用されます。 これらのポリマーは、多成分溶液中の標的基質に対する選択性をエンジニアリングするのに役立ちます {svg_8} {svg_9}.
生化学
生化学的に、(4-アミノフェニル)ホスホン酸のようなホスホン酸塩は、生物の代謝と生化学において役割を果たします。 それらは、地球規模のリン循環と海洋メタン生成に関与しており、生態学的調査において重要です {svg_10}.
薬理学
(4-アミノフェニル)ホスホン酸のような化合物中のホスホン酸基は、薬理学ではリン酸を処理する酵素の阻害剤として使用されます。 この特性は、マラリアなどの病気の治療法を開発するために活用されています {svg_11} {svg_12}.
分析化学
分析化学は、カーボンナノチューブなどの材料の改質における(4-アミノフェニル)ホスホン酸の使用から恩恵を受けています。 この改質は、バイオセンシングや電気触媒などの用途のための特性を強化します {svg_13}.
化学工学
化学工学では、(4-アミノフェニル)ホスホン酸は、新しい特性を開発するために材料の機能化に関与しています。 これは、特にナノテクノロジーアプリケーションにおいて重要な、多層カーボンナノチューブの電気化学的改質に使用されます {svg_14}.
Safety and Hazards
作用機序
Target of Action
Phosphonic acids, in general, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Mode of Action
It’s known that phosphonic acids can inhibit metabolic enzymes by mimicking the phosphates and carboxylates of biological molecules . This suggests that (4-Aminophenyl)phosphonic acid may interact with its targets by binding to the active sites of enzymes, thereby inhibiting their function.
Biochemical Pathways
Given that phosphonic acids can inhibit metabolic enzymes, it’s plausible that (4-aminophenyl)phosphonic acid could affect various metabolic pathways within the cell .
Result of Action
As a phosphonic acid, it’s likely that the compound’s action results in the inhibition of certain metabolic enzymes, potentially altering cellular metabolism .
特性
IUPAC Name |
(4-aminophenyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOBMEMWHJWPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201532 | |
| Record name | Phosphanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5337-17-7 | |
| Record name | P-(4-Aminophenyl)phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5337-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphanilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5337-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (p-Aminophenyl)phosphonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphanilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-aminophenyl)phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WCV1BQ6M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2-methoxyphenol](/img/structure/B1200436.png)
![4-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B1200440.png)



![2-[[(4-Hydroxyphenyl)azo]phenyl]benzoic acid](/img/structure/B1200447.png)



